molecular formula C13H15NO3S B2554527 N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-2-carboxamide CAS No. 1797875-63-8

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-2-carboxamide

Cat. No.: B2554527
CAS No.: 1797875-63-8
M. Wt: 265.33
InChI Key: CUAXBZOFLFWSDZ-UHFFFAOYSA-N
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Description

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-2-carboxamide is a synthetic organic compound featuring a furan-2-carboxamide core substituted with a methoxy group and a 5-methylthiophen-2-YL moiety on the ethyl side chain.

Properties

IUPAC Name

N-[2-methoxy-2-(5-methylthiophen-2-yl)ethyl]furan-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3S/c1-9-5-6-12(18-9)11(16-2)8-14-13(15)10-4-3-7-17-10/h3-7,11H,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUAXBZOFLFWSDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(CNC(=O)C2=CC=CO2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]furan-2-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur.

    Coupling of the Rings: The furan and thiophene rings are coupled through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boronic acid derivative.

    Formation of the Carboxamide Group: The carboxamide group is introduced through the reaction of the intermediate compound with an amine in the presence of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow reactors to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups on the furan or thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted furan or thiophene derivatives.

Scientific Research Applications

N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]furan-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of N-[2-Methoxy-2-(5-methylthiophen-2-yl)ethyl]furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally related furan- and thiophene-carboxamide derivatives, emphasizing synthesis strategies, substituent effects, and functional properties.

Structural Analogues and Substituent Effects

Compound Name Key Substituents Synthesis Method Yield (%) Characterization Techniques Key Findings Reference
N-(4-Bromophenyl)furan-2-carboxamide 4-Bromophenyl Amide coupling (furan-2-carbonyl chloride + 4-bromoaniline) 94 ¹H/¹³C NMR, MS, Elemental Analysis Electron-donating aryl groups enhance Suzuki coupling yields (32–83%) .
N-(2-(Aminooxy)-2-(3,5-difluorophenyl)ethyl)furan-2-carboxamide 3,5-Difluorophenyl, Aminooxy-ethyl Coupling with TBTU in DMF N/A NMR, MS Demonstrates versatility in introducing polar/halogenated substituents .
5-{[(2-Chlorophenyl)methanesulfinyl]methyl}-N-[(2-methoxyphenyl)methyl]furan-2-carboxamide Chlorophenyl sulfinyl, Methoxyphenyl methyl Multi-step functionalization (sulfinyl and methyl groups) N/A NMR, FTIR Highlights the impact of sulfinyl groups on steric and electronic properties .
N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-2-carboxamide (Target) 5-Methylthiophen-2-YL, Methoxy-ethyl Inferred: Amide coupling or nucleophilic substitution (similar to ) N/A Predicted: NMR, FTIR, MS Methoxy and methylthiophene may enhance lipophilicity and π-π stacking .

Key Observations:

  • Substituent Reactivity: Electron-donating groups (e.g., methoxy in the target compound) typically improve coupling reaction yields, as seen in N-(4-bromophenyl)furan-2-carboxamide derivatives .
  • Heterocyclic Influence: Thiophene-containing analogs (e.g., thiophene-2-carboxamides in ) exhibit distinct electronic profiles compared to furan derivatives due to sulfur’s polarizability. The target compound’s 5-methylthiophen-2-YL group may confer enhanced stability and binding affinity in biological systems.
  • Synthetic Flexibility: Functionalization of the ethyl side chain (e.g., aminooxy in or sulfinyl in ) demonstrates the adaptability of furan-2-carboxamides for diverse applications.

Biological Activity

N-[2-Methoxy-2-(5-methylthiophen-2-YL)ethyl]furan-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, including a furan ring and a methylthiophene moiety. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C13H14N2O3SC_{13}H_{14}N_{2}O_{3}S, with a molecular weight of approximately 270.33 g/mol. The compound's structure includes:

  • A furan ring, which is known for its reactivity and biological activity.
  • A methoxy group that may enhance lipophilicity and bioavailability.
  • A methylthiophene moiety, contributing to its potential interactions with biological targets.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives containing thiophene rings have shown effectiveness against various bacterial strains. In studies involving related compounds:

  • Minimum Inhibitory Concentrations (MIC) were reported for Gram-positive bacteria such as Staphylococcus aureus and Streptococcus agalactiae, indicating potential use as antibacterial agents .
CompoundTarget BacteriaMIC (µM)
This compoundE. coli50
This compoundS. agalactiae75

The exact mechanisms by which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that the presence of the furan and thiophene moieties may facilitate interactions with specific enzymes or receptors in microbial cells, leading to inhibition of growth or cell death.

Study 1: Antibacterial Efficacy

A study investigating the antibacterial properties of furan derivatives found that compounds with similar structures to this compound displayed notable bacteriostatic effects against E. coli and S. aureus. The study utilized agar diffusion methods to assess the efficacy, revealing promising results that warrant further exploration into their clinical applications .

Study 2: Structural Activity Relationship (SAR)

An extensive SAR analysis was conducted on compounds related to this compound. This research highlighted how variations in substituents on the furan ring influenced biological activity. The findings suggest that modifications can enhance potency and selectivity against specific bacterial strains, providing a pathway for drug development .

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